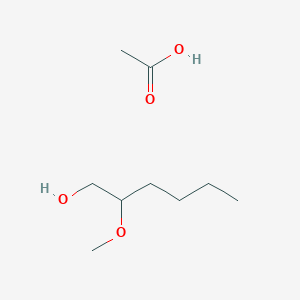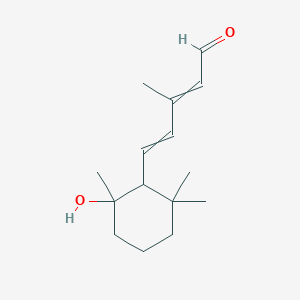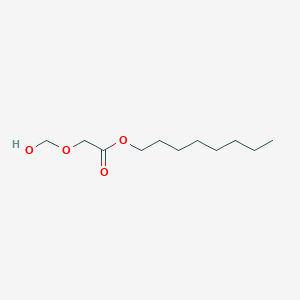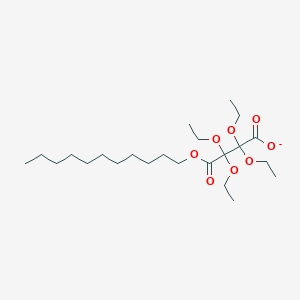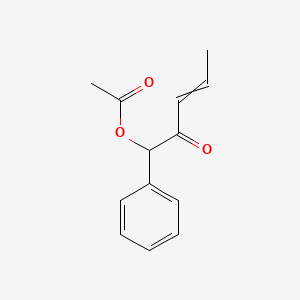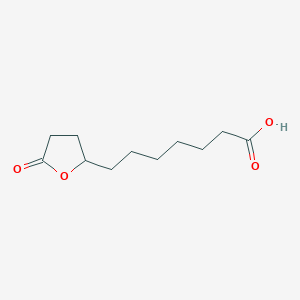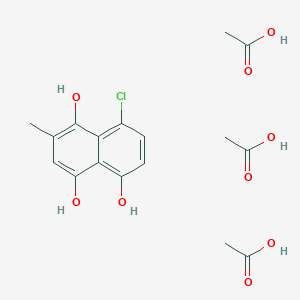![molecular formula C12H13NO4 B14387085 5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid CAS No. 88194-04-1](/img/structure/B14387085.png)
5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid is an organic compound that features a benzene ring substituted with a but-2-en-1-ylamino group and two carboxylic acid groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid can be achieved through several methodsThis can be done using reagents such as but-2-en-1-ylamine and phthalic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and amines.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminoisophthalic acid: Similar structure but with an amino group instead of a but-2-en-1-ylamino group.
Isophthalic acid: Lacks the amino substitution, only has carboxylic acid groups at the 1 and 3 positions.
2-Amino-5-methylbenzoic acid: Contains a methyl group and an amino group on the benzene ring
Uniqueness
5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of the but-2-en-1-ylamino group, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
88194-04-1 |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
5-(but-2-enylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-2-3-4-13-10-6-8(11(14)15)5-9(7-10)12(16)17/h2-3,5-7,13H,4H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
DWYUISKXRGAPCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCNC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




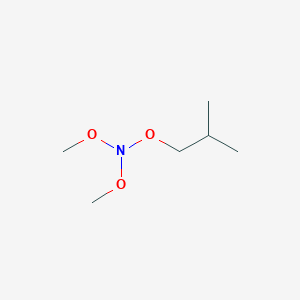
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
